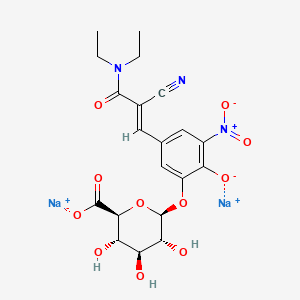

Entacapone 3-b-D-Glucuronide Disodium Salt

Description

Entacapone 3-b-D-Glucuronide Disodium Salt is a main metabolite of both Entacapone and Tolcapone. It is a compound with the molecular formula C₂₀H₂₃N₃O₁₁ and a molecular weight of 481.41 . This compound is significant in the field of medicinal chemistry, particularly in the treatment of Parkinson’s disease.

Properties

Molecular Formula |

C20H21N3Na2O11 |

|---|---|

Molecular Weight |

525.4 g/mol |

IUPAC Name |

disodium;(2S,3S,4S,5R,6S)-6-[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-3-nitro-2-oxidophenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C20H23N3O11.2Na/c1-3-22(4-2)18(28)10(8-21)5-9-6-11(23(31)32)13(24)12(7-9)33-20-16(27)14(25)15(26)17(34-20)19(29)30;;/h5-7,14-17,20,24-27H,3-4H2,1-2H3,(H,29,30);;/q;2*+1/p-2/b10-5+;;/t14-,15-,16+,17-,20+;;/m0../s1 |

InChI Key |

VRHSSTFVKISLHE-ZYRCCNHBSA-L |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)[O-])[N+](=O)[O-])/C#N.[Na+].[Na+] |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)[O-])[N+](=O)[O-])C#N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Entacapone 3-b-D-Glucuronide Disodium Salt involves the glucuronidation of Entacapone. This process typically requires the presence of glucuronic acid and a suitable catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of Entacapone 3-b-D-Glucuronide Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

Entacapone 3-b-D-Glucuronide Disodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

Entacapone 3-b-D-Glucuronide Disodium Salt has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Entacapone and Tolcapone.

Biology: It is used in biological studies to understand the metabolic pathways and the role of glucuronidation in drug metabolism.

Medicine: It is significant in the development of treatments for Parkinson’s disease, as it helps in understanding the pharmacokinetics and pharmacodynamics of Entacapone.

Industry: It is used in the pharmaceutical industry for the quality control and standardization of Entacapone-based medications.

Mechanism of Action

Entacapone 3-b-D-Glucuronide Disodium Salt exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability in the brain. The molecular targets involved include the active sites of COMT, and the pathways affected are those related to dopamine metabolism .

Comparison with Similar Compounds

Similar Compounds

Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.

Opicapone: A newer COMT inhibitor with a longer duration of action.

Uniqueness

Entacapone 3-b-D-Glucuronide Disodium Salt is unique due to its specific role as a metabolite of Entacapone and Tolcapone. It provides insights into the metabolic fate of these drugs and helps in understanding their pharmacokinetic profiles. Unlike Tolcapone, Entacapone is not associated with hepatotoxicity, making it a safer alternative for long-term use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.